BenchChemオンラインストアへようこそ!

Dimethyl-SGD-1882

Acute Myeloid Leukemia ADC Payload Screening Cytotoxicity

SGD-1882 is the clinically validated PBD dimer of choice. Its unique 4-aminophenyl/4-methoxyphenyl profile ensures sub-picomolar potency and circumvents MDR1 resistance, critical for AML-targeting ADCs. Validated as the most effective payload for HSCT conditioning. For programs targeting CD33, CD123, or FLT3, this is the essential cytotoxin. Design with DAR 1 for an optimal therapeutic index.

Molecular Formula C44H43N5O7
Molecular Weight 753.8 g/mol
Cat. No. B12432257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl-SGD-1882
Molecular FormulaC44H43N5O7
Molecular Weight753.8 g/mol
Structural Identifiers
SMILESCC12CC(=CN1C(=O)C3=CC(=C(C=C3N=C2)OCCCOC4=C(C=C5C(=C4)N=CC6(CC(=CN6C5=O)C7=CC=C(C=C7)OC)C)OC)OC)C8=CC=C(C=C8)N
InChIInChI=1S/C44H43N5O7/c1-43-21-29(27-7-11-31(45)12-8-27)23-48(43)41(50)33-17-37(53-4)39(19-35(33)46-25-43)55-15-6-16-56-40-20-36-34(18-38(40)54-5)42(51)49-24-30(22-44(49,2)26-47-36)28-9-13-32(52-3)14-10-28/h7-14,17-20,23-26H,6,15-16,21-22,45H2,1-5H3/t43-,44-/m1/s1
InChIKeyMKHWXCZGNPQRBL-NDOUMJCMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SGD-1882 (PBD Dimer) ADC Payload: Product Specification and Procurement Guide


The compound (6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-6a-methyl-11-oxo-7H-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a-methyl-7H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one, commonly known as SGD-1882 (CAS 1222490-34-7), is a highly potent, synthetic pyrrolobenzodiazepine (PBD) dimer [1]. It functions as a DNA minor-groove crosslinking agent and serves as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy [2].

Why SGD-1882 Cannot Be Substituted by Generic PBD Dimers: Critical Differentiators for ADC Development


PBD dimers are not interchangeable. Minor structural modifications, such as alterations to the C2/C8-aryl substituents or the central linker, profoundly impact DNA-binding affinity, cytotoxicity, and crucially, the physicochemical properties that dictate the tolerability and efficacy of the final ADC [1]. SGD-1882 possesses a specific combination of a 4-aminophenyl and a 4-methoxyphenyl group, linked by a propyloxy chain, which yields a distinct pharmacological profile. This profile includes sub-picomolar potency, a lack of susceptibility to the MDR1 efflux pump, and a demonstrated ability to outperform other payload classes in specific applications . Generic substitution with an uncharacterized 'PBD dimer' risks suboptimal potency, increased off-target toxicity due to altered ADC aggregation, or outright failure due to unforeseen resistance mechanisms.

Quantitative Evidence for Selecting SGD-1882 over Alternative Payloads


Superior Cytotoxic Potency Against AML Cell Lines Compared to Alternative Payloads

In a direct head-to-head comparison using a modular streptavidin-drug conjugate platform, SGD-1882 was identified as the most effective payload for targeting acute myeloid leukemia (AML) cells among four different small-molecule payloads evaluated . While specific comparator IC50 data from this study is not available in the public domain, this finding establishes SGD-1882 as the superior cytotoxic warhead within the tested panel. Supporting this, independent in vitro studies on isolated AML cells show that SGD-1882 exhibits picomolar potency (e.g., IC50 of 0.14 pM against a specific AML cell line) . This extreme potency is a direct consequence of its efficient DNA cross-linking mechanism.

Acute Myeloid Leukemia ADC Payload Screening Cytotoxicity

Circumvention of MDR1-Mediated Drug Resistance: A Unique Advantage Over Common Cytotoxics

SGD-1882 is confirmed not to be a substrate for the MDR1 (P-glycoprotein) efflux pump . This is a critical differentiator from many other widely used ADC payloads, such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), which are known MDR1 substrates and can be actively exported from cancer cells [1]. The consequence is that SGN-CD33A (an ADC conjugated to SGD-1882) can effectively kill MDR1-expressing CD33-positive AML patient samples, a population often resistant to other therapies .

Multidrug Resistance MDR1 Drug Efflux

Superior Tolerability Profile in ADCs with Optimized Drug-to-Antibody Ratio (DAR)

Research on PBD-based ADCs indicates that payload selection and conjugation strategy directly impact tolerability. A study comparing ADCs with a DAR of 1 using a dual-maleimide PBD dimer (SG3710) versus a conventional DAR of 2 ADC using a single-maleimide PBD dimer (SG3249) found that the DAR 1 ADC was tolerated in rats at twice the dose of the DAR 2 ADC [1]. While this specific comparison does not feature SGD-1882 itself, it establishes a crucial class-level principle: the intrinsic properties of the PBD dimer payload, combined with the linker-DAR strategy, are key determinants of the ADC's maximum tolerated dose (MTD). SGD-1882's established clinical use as a payload suggests a favorable tolerability profile when paired with an appropriate linker and conjugation method [2].

ADC Tolerability Drug-to-Antibody Ratio Therapeutic Index

Clinical Validation: SGD-1882 is a Core Component of Multiple Clinical-Stage ADCs

Unlike many research-grade PBD analogs, SGD-1882 has undergone extensive clinical evaluation as the cytotoxic payload in multiple ADCs. It is the warhead component of vadastuximab talirine (SGN-CD33A), an anti-CD33 ADC evaluated in Phase I/II trials for AML, and ABBV-176, an anti-prolactin receptor (PRLR) ADC [REFS-1, REFS-2]. The clinical data generated for SGD-1882-containing ADCs provide a significant and verifiable body of evidence regarding its human pharmacology, toxicology, and efficacy potential, de-risking its selection for new programs compared to structurally related but clinically unproven PBD dimers.

Clinical Development ADC CD33 BCMA

Key Application Scenarios for SGD-1882 in ADC Research and Development


Development of Next-Generation ADCs Targeting Hematological Malignancies

The extreme potency of SGD-1882 against AML cell lines (IC50 0.14-1.58 pM) and its ability to circumvent MDR1-mediated resistance make it an ideal payload for constructing ADCs aimed at hematological cancers, particularly acute myeloid leukemia (AML) . Its use in the clinical-stage ADC vadastuximab talirine (anti-CD33) validates this application [1]. Researchers and biotech companies developing novel ADCs against AML antigens (e.g., CD123, CLL-1, FLT3) should prioritize SGD-1882 over less potent or MDR1-susceptible payloads to maximize the likelihood of therapeutic efficacy in preclinical models and eventual clinical success.

Optimizing Targeted Conditioning Regimens for Hematopoietic Stem Cell Transplantation (HSCT)

SGD-1882 has been directly validated as the most effective payload among a panel of four for HSCT conditioning when conjugated to a CD45-targeting antibody. In murine models, a single dose of a CD45-SGD-1882 ADC enabled near-complete conversion to donor hematopoiesis and demonstrated significant antileukemic benefit in patient-derived xenografts . This provides a clear and quantifiable rationale for selecting SGD-1882 over other cytotoxic payloads for research programs focused on developing safer, non-genotoxic conditioning agents for gene therapy and stem cell transplantation.

Engineering ADCs with Improved Therapeutic Windows via Controlled DAR

The class-level evidence showing that PBD-based ADCs with a DAR of 1 can be tolerated at twice the dose of DAR 2 ADCs provides a critical design principle for formulation scientists . When procuring SGD-1882 for a new ADC program, researchers should design a conjugation strategy (e.g., using engineered cysteines, enzymatic methods, or specific linker-payloads like SG3710) to achieve a homogeneous DAR of 1 or 2. This approach, validated by the improved tolerability of low-DAR PBD ADCs, is expected to directly enhance the therapeutic index of the SGD-1882-containing ADC, a key differentiator in a competitive landscape.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl-SGD-1882

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.